molecular formula C12H16ClN3O B1607814 N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride CAS No. 890324-23-9

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride

Cat. No.: B1607814
CAS No.: 890324-23-9
M. Wt: 253.73 g/mol
InChI Key: ZCGPKKVXBPJECQ-UHFFFAOYSA-N
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Description

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-3-13-8-11-14-12(15-16-11)10-6-4-5-9(2)7-10;/h4-7,13H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGPKKVXBPJECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=NO1)C2=CC=CC(=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388183
Record name N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890324-23-9
Record name N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylbenzohydrazide with chloroacetic acid to form the oxadiazole ring. This intermediate is then reacted with ethanamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles attached to the ethanamine group.

Scientific Research Applications

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methylphenethylamine: Shares the 3-methylphenyl group but lacks the oxadiazole ring.

    N-Methylphenethylamine: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s ability to interact with various biological targets, making it a valuable molecule for research and development.

Biological Activity

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine hydrochloride is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C16H19N3O2
  • Molecular Weight: 253.73 g/mol
  • CAS Number: 890324-23-9
  • SMILES Notation: N{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Recent studies suggest that compounds in the oxadiazole class can inhibit several key enzymes and receptors involved in disease processes:

  • Inhibition of Enzymes:
    • Histone Deacetylases (HDACs): These enzymes are involved in the regulation of gene expression and are implicated in cancer progression. Oxadiazole derivatives have shown inhibitory effects on HDACs, suggesting potential anticancer properties .
    • Carbonic Anhydrase (CA): Inhibition of CA has been linked to anti-glaucoma and anti-cancer activities .
  • Antioxidant Activity:
    • Studies have demonstrated that oxadiazole derivatives exhibit significant radical scavenging activity. For instance, compounds have shown radical scavenging percentages ranging from 32% to 87% compared to ascorbic acid as a reference .

Biological Activities

This compound has been evaluated for various biological activities:

Anticancer Activity

Research indicates that oxadiazole derivatives possess significant anticancer properties. For example:

  • A study reported an IC50 value of approximately 92.4 µM against various cancer cell lines including human colon adenocarcinoma and breast cancer .

Anti-inflammatory Effects

In vivo studies have demonstrated that oxadiazole compounds can significantly reduce edema in animal models, indicating their potential as anti-inflammatory agents. The mean edema inhibition ranged from 23.6% to 82.3% compared to the reference drug Indomethacin .

Antimicrobial Properties

Oxadiazole derivatives have also been investigated for their antimicrobial activity against various pathogens. The structure's ability to interact with bacterial efflux pumps enhances its effectiveness against antibiotic-resistant strains .

Case Studies and Research Findings

Several studies highlight the biological efficacy of oxadiazole derivatives:

StudyFindings
Significant antioxidant activity with DPPH assay; in vivo anti-inflammatory effects demonstrated with carrageenan-induced paw edema model.
Compounds exhibited diverse biological activities including anticancer and anti-inflammatory effects; specific derivatives showed promising results against multiple cancer cell lines.
Evaluation of structure-activity relationships (SAR) revealed key functional groups essential for biological activity, emphasizing modifications that enhance potency against targeted diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride
Reactant of Route 2
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N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride

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